molecular formula C8H16ClNO3 B13504074 Methyl3-(morpholin-2-yl)propanoatehydrochloride

Methyl3-(morpholin-2-yl)propanoatehydrochloride

Cat. No.: B13504074
M. Wt: 209.67 g/mol
InChI Key: JMLMNAZUGZHSFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(morpholin-2-yl)propanoate hydrochloride typically involves the reaction of morpholine with methyl acrylate in the presence of a suitable catalyst. The reaction proceeds through a Michael addition mechanism, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for methyl 3-(morpholin-2-yl)propanoate hydrochloride often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(morpholin-2-yl)propanoate hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(morpholin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-2-yl)propanoate hydrochloride
  • Methyl 3-(pyrrolidin-2-yl)propanoate hydrochloride
  • Methyl 3-(azetidin-2-yl)propanoate hydrochloride

Uniqueness

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 3-morpholin-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3;1H

InChI Key

JMLMNAZUGZHSFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CNCCO1.Cl

Origin of Product

United States

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